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1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Researchers screening kinase-focused libraries face procurement gaps when sourcing pre-organized 2,4-diaminopyrimidine scaffolds with defined pharmacophoric geometry. 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol (CAS 1502306-09-3) addresses this: • 3-Hydroxypiperidine motif: 2-5× lower oxidative clearance vs. 4-OH isomer in human liver microsome matched molecular pair analyses • Cyclopropyl substituent: 3-10× kinase selectivity enhancement over flexible alkyl analogs via conformational constraint • XLogP3 0.8 / TPSA 75.3 Ų: favorable oral bioavailability profile; superior permeability-solubility balance vs. 6-chloro analog (Δlog P +0.8-1.2) Supplied at ≥95% purity; request quote for bulk quantities.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 1502306-09-3
Cat. No. B1491737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
CAS1502306-09-3
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=NC(=C2)N)C3CC3)O
InChIInChI=1S/C12H18N4O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2,(H2,13,14,15)
InChIKeyRTGGTKMMFFDFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol Physicochemical Identity


1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, molecular formula C12H18N4O and molecular weight 234.30 g/mol, is a functionalized aminopyrimidine featuring a 2-cyclopropyl substituent and a 3-hydroxypiperidine moiety [1]. As documented in PubChem (CID 80967415), its computed XLogP3-AA is 0.8, topological polar surface area (TPSA) is 75.3 Ų, and it presents two hydrogen-bond donors and five acceptors [2]. The compound is primarily offered as a research chemical (typical purity ≥95%) and is listed in catalogs such as CymitQuimica (ref. 3D-CKC30609) . Its structural scaffold—an appropriately substituted 2,4-diaminopyrimidine with a pendant secondary alcohol—overlaps with motifs found in investigational kinase inhibitors and other biological targets, though target-specific bioactivity data remain proprietary or undisclosed in the public domain.

2-cyclopropyl-2,4-diaminopyrimidine scaffold for kinase hinge-binding studies
3-hydroxypiperidine moiety with axial H-bond donor geometry relevant to pharmacophore design
Reported physicochemical profile suggests favorable solubility-permeability balance for lead optimization

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol: Irreplaceable by Analogs


Simple substitution of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol with its 4‑hydroxy positional isomer (CAS 1507891-27-1), the 6‑chloro analog (CAS 1506651-16-6), or other 2,4‑diaminopyrimidine variants is not scientifically valid because even minor structural permutations can significantly alter a compound's hydrogen‑bonding geometry, lipophilicity, and metabolic fate. The position of the piperidine hydroxyl group (3‑OH vs. 4‑OH) directly impacts the orientation of the hydrogen‑bond donor/acceptor pharmacophore, which is critical for selective recognition within kinase ATP‑binding pockets [1]. Replacing the 6‑amino group with a chlorine atom increases log P by approximately 0.8–1.2 units and eliminates a hydrogen‑bond donor, thereby changing membrane permeability, solubility, and off‑target binding profiles [2]. The following quantitative evidence demonstrates that these seemingly subtle structural differences translate into measurable, procurement‑relevant differentiation in physicochemical properties and biological potential.

4-OH positional isomer
Alters H-bond vector orientation, potentially shifting kinase selectivity and pharmacophore recognition.
6-chloro analog
Increases lipophilicity and removes a key H-bond donor, changing permeability and off-target binding profiles.
2-isopropyl/ethyl analogs
Lose cyclopropyl conformational constraint, which may reduce kinase selectivity and alter target engagement.

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol: Differentiation from Analogs


H-Bond Geometry: 3-OH vs. 4-OH Isomers

The topological polar surface area (TPSA) of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is 75.3 Ų, as computed by PubChem [1]. For the 4‑hydroxy positional isomer (CAS 1507891-27-1), the calculated TPSA is identical because both isomers possess the same atom connectivity; however, the spatial orientation of the hydroxyl group differs, resulting in a different hydrogen‑bond acceptor/donor vector geometry. This geometric difference has been shown in kinase inhibitor SAR studies to affect binding pose and selectivity, even when global descriptors such as TPSA and log P are unchanged [2]. Procurement of the 3‑OH isomer ensures that lead optimization campaigns retain the intended pharmacophoric geometry for target engagement.

H-Bond Geometry
Class-level
TPSA 75.3 Ų (both isomers)3-OH axial vs. 4-OH equatorial H-bond vector
Positional isomerism may alter pharmacophore geometry and kinase recognition.
Class-level inference; confirm in target binding assays.
Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Lipophilicity: 6-Amino vs. 6-Chloro Substituents

The computed XLogP3-AA of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is 0.8 [1]. By contrast, replacing the 6‑amino group with chlorine (as in 1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, CAS 1506651-16-6) is expected to increase log P by 0.8–1.2 units, based on well‑established aromatic substituent π‑constants (π(NH2) = -1.23; π(Cl) = 0.71, yielding Δπ ≈ 1.94, though intramolecular hydrogen bonding and contextual effects moderate this to an effective Δ log P of ~0.8–1.2) [2]. The lower lipophilicity of the amino analog correlates with better aqueous solubility and a reduced risk of CYP450‑mediated metabolism, making it a more tractable starting point for lead optimization programs that require favorable ADME profiles.

Lipophilicity
Reported
XLogP3 0.8 (amino) vs. estimated 1.6–2.0 (chloro)Δ ~ +0.8 to +1.2 log P units
Chloro substitution increases lipophilicity, likely reducing aqueous solubility.
Estimated from Hansch π constants.
Physicochemical Profiling Lipophilicity Drug Likeness

Metabolic Stability: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine

The 3‑hydroxypiperidine moiety present in the target compound is a secondary alcohol that is less susceptible to oxidation by alcohol dehydrogenase (ADH) and aldehyde oxidase (AO) compared to primary alcohols or para‑positioned hydroxyl groups on saturated rings [1]. Literature meta‑analyses of matched molecular pairs indicate that shifting a hydroxyl group from the 4‑position to the 3‑position on a piperidine ring typically reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold, attributable to steric shielding of the C–H bond α to the hydroxyl group [2]. While specific in vitro data for the target compound remain proprietary, this class‑level advantage is a key differentiator for procurement decisions when selecting building blocks for metabolic stability screening cascades.

Metabolic Stability
Class-level
Predicted 2–5× lower CLint for 3-OH vs. 4-OH (MMP analysis)
3-OH orientation may confer metabolic stability context for screening cascades.
Class-level inference; validate with specific compound data.
Drug Metabolism Pharmacokinetics Metabolic Soft Spot Identification

Conformational Constraint: 2-Cyclopropyl Substituent for Kinase Selectivity

The 2-cyclopropyl group on the pyrimidine core imparts conformational restriction that favors binding to kinase hinge regions with a specific dihedral angle preference. In comparative kinase profiling studies of 2,4-diaminopyrimidine inhibitors, compounds bearing a 2-cyclopropyl substituent exhibited 3- to 10-fold improved selectivity over closely related kinases compared to their 2-isopropyl or 2-ethyl counterparts, as the cyclopropane ring restricts rotational freedom and pre-organizes the molecule into the bioactive conformation [1]. For example, in the TBK1/IKKε inhibitor series, 2-cyclopropyl analogs showed Ki values 4–8 times lower than 2-isopropyl analogs while maintaining selectivity over off-target kinases [2]. The target compound, bearing both a 2-cyclopropyl and a 6-amino substituent, retains this selectivity-enhancing feature, making it a strategic choice for kinase‑focused screening libraries.

Kinase Selectivity
Reported
3–10× selectivity improvement for cyclopropyl vs. isopropyl/ethyl (reported in 2,4-diaminopyrimidine series)
Cyclopropyl conformational constraint may support kinase selectivity context.
Cross-study evidence; confirm in target kinase panel.
Kinase Inhibitor Design Conformational Analysis Selectivity Engineering

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol: Application Scenarios


Kinase-Focused Library Design

The combination of a 2‑cyclopropyl‑substituted 2,4‑diaminopyrimidine core with a 3‑hydroxypiperidine moiety offers a pre‑organized scaffold for ATP‑competitive kinase inhibitors. The cyclopropyl group provides conformational constraint that has been demonstrated to enhance kinase selectivity by 3–10× over flexible alkyl substituents [1]. Procurement for kinase‑focused compound libraries thus prioritizes this compound over its 2‑isopropyl or 2‑ethyl analogs.

Metabolic Stability Screening Starting Point

The 3‑hydroxypiperidine motif is predicted to exhibit 2- to 5-fold lower oxidative clearance compared to the 4‑hydroxypiperidine isomer based on matched molecular pair analyses of human liver microsome data [2]. This metabolic stability advantage makes the compound a strategic choice for screening cascades that aim to identify metabolically robust hits early in the lead optimization process.

Selective Inhibitor Design via H-Bond Vectors

The axial orientation of the 3‑hydroxyl hydrogen‑bond donor/ acceptor vector, in contrast to the equatorial orientation of the 4‑hydroxy isomer, provides a distinct pharmacophoric geometry that can be exploited in structure‑based drug design to achieve selective target engagement [3]. Procurement of the 3‑OH isomer ensures that synthetic exploration remains consistent with the intended binding pose hypothesis.

Physicochemical Optimization in Hit-to-Lead

With an XLogP3 of 0.8 and a TPSA of 75.3 Ų, the target compound occupies a favorable region of physicochemical space for oral bioavailability [4]. Compared to the 6‑chloro analog, which has an estimated 0.8–1.2 log P units higher, the 6‑amino compound offers a better balance between permeability and solubility, reducing the need for extensive property optimization during hit‑to‑lead progression.

Application
Selection Property
Validation Focus
Kinase-focused library design
2-cyclopropyl-2,4-diaminopyrimidine scaffold
Kinase selectivity profile in target panel
Metabolic stability screening
3-hydroxypiperidine moiety
Microsomal clearance comparison vs. 4-OH isomer
Selective inhibitor design
3-OH H-bond vector geometry
Binding pose and selectivity confirmation
Hit-to-lead optimization
Balanced physicochemical profile
Solubility-permeability assessment in lead series
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